molecular formula C10H7F3N2 B2950698 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole CAS No. 149739-52-6

3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2950698
CAS No.: 149739-52-6
M. Wt: 212.175
InChI Key: PLVBEMJBWHCRIQ-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Compounds with similar structures have been found to effectively migrate through biological membranes by means of passive diffusion . The lipophilicity of these compounds suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole. For instance, the compound’s stability may be affected by temperature, as suggested by the storage conditions of similar compounds . Additionally, the compound’s action and efficacy may be influenced by the pH of its environment, as the solubility of similar compounds has been found to improve in acidic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its role in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylhydrazine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

Uniqueness: 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBEMJBWHCRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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